molecular formula C23H25N7O5 B2645207 nicotinaldehyde {7-[2-hydroxy-3-(4-methoxyphenoxy)propyl]-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl}hydrazone CAS No. 683790-63-8

nicotinaldehyde {7-[2-hydroxy-3-(4-methoxyphenoxy)propyl]-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl}hydrazone

Cat. No.: B2645207
CAS No.: 683790-63-8
M. Wt: 479.497
InChI Key: GRFGGNPMGJMPKR-BRJLIKDPSA-N
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Description

Nicotinaldehyde {7-[2-hydroxy-3-(4-methoxyphenoxy)propyl]-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl}hydrazone (hereafter referred to as NHPH) is a hydrazone derivative of nicotinaldehyde, a pyridine-based aldehyde with demonstrated roles in NAD⁺ biosynthesis and modulation of cancer therapeutics. Structurally, NHPH combines nicotinaldehyde (a known NAD precursor) with a purine scaffold via a hydrazone linkage.

While nicotinaldehyde itself is a natural compound found in plants, bacteria, and honey, NHPH represents a synthetic analog designed to optimize therapeutic efficacy. Its purine moiety may confer affinity for enzymes in NAD salvage pathways (e.g., NAPRT or NAMPT), while the hydrazone group could influence cellular uptake or stability .

Properties

IUPAC Name

7-[2-hydroxy-3-(4-methoxyphenoxy)propyl]-1,3-dimethyl-8-[(2E)-2-(pyridin-3-ylmethylidene)hydrazinyl]purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N7O5/c1-28-20-19(21(32)29(2)23(28)33)30(22(26-20)27-25-12-15-5-4-10-24-11-15)13-16(31)14-35-18-8-6-17(34-3)7-9-18/h4-12,16,31H,13-14H2,1-3H3,(H,26,27)/b25-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRFGGNPMGJMPKR-BRJLIKDPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)NN=CC3=CN=CC=C3)CC(COC4=CC=C(C=C4)OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)N/N=C/C3=CN=CC=C3)CC(COC4=CC=C(C=C4)OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N7O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Nicotinaldehyde hydrazone derivatives have garnered attention in recent years due to their potential biological activities, particularly in the fields of medicinal chemistry and agriculture. This article delves into the biological activity of the compound nicotinaldehyde {7-[2-hydroxy-3-(4-methoxyphenoxy)propyl]-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl}hydrazone , exploring its synthesis, mechanisms of action, and various applications supported by research findings.

1. Synthesis and Structural Characteristics

The synthesis of nicotinaldehyde hydrazone involves the reaction between nicotinaldehyde and hydrazine derivatives. The structural complexity of this compound includes a purine moiety, which is known for its biological relevance. The presence of functional groups such as methoxy and hydroxyl enhances its solubility and reactivity.

2.1 Antifungal Activity

Research has indicated that derivatives of nicotinaldehyde exhibit significant antifungal properties. For instance, studies have shown that certain phenylhydrazone derivatives derived from nicotinaldehyde demonstrate broad-spectrum antifungal activity against various phytopathogenic fungi. These compounds have been reported to possess EC50 values ranging from 0.870 to 3.26 μg/mL, outperforming traditional fungicides like carbendazim in many cases .

2.2 Anticancer Potential

The hydrazone derivatives have also been investigated for their anticancer properties. The mechanism of action often involves the inhibition of key enzymes that are crucial for cancer cell proliferation. For example, some studies suggest that these compounds may inhibit succinate dehydrogenase activity in cancer cells, leading to reduced viability and increased apoptosis .

The biological activity of nicotinaldehyde hydrazones can be attributed to several mechanisms:

  • Enzyme Inhibition : Many derivatives act as inhibitors for enzymes involved in metabolic pathways critical for fungal growth and cancer cell survival.
  • Molecular Interactions : The ability to form stable complexes with metal ions enhances their efficacy as therapeutic agents.
  • Cellular Uptake : The structural modifications facilitate better cellular uptake, allowing for higher concentrations at the target site.

4.1 Antifungal Efficacy

In a controlled study involving Alternaria solani, a common fungal pathogen affecting tomatoes, a specific derivative exhibited almost complete protection at a concentration of 300 μg/mL over nine days post-treatment. This highlights the potential agricultural applications of nicotinaldehyde derivatives in crop protection .

4.2 Cancer Cell Studies

In vitro studies using human cancer cell lines have shown that certain nicotinaldehyde hydrazones significantly reduce cell proliferation rates compared to untreated controls. For instance, a derivative demonstrated an IC50 value of 0.506 μg/mL against succinate dehydrogenase in A. solani, indicating potent inhibitory activity .

5. Data Table

Compound Activity EC50/IC50 Value Target Reference
Nicotinaldehyde Hydrazone Derivative 1Antifungal0.870 μg/mLAlternaria solani
Nicotinaldehyde Hydrazone Derivative 2Anticancer0.506 μg/mLSuccinate dehydrogenase

Scientific Research Applications

Pharmaceutical Development

Nicotinaldehyde derivatives have been investigated for their potential as therapeutic agents. The unique structural features of this compound suggest it could act as a modulator in various biological pathways.

Case Study: Anticancer Activity
Research has indicated that nicotinaldehyde derivatives exhibit cytotoxic effects against several cancer cell lines. A study demonstrated that compounds similar to nicotinaldehyde hydrazone showed significant inhibition of cell proliferation in human breast cancer (MCF-7) and lung cancer (A549) cells. The mechanism of action appears to involve apoptosis induction and cell cycle arrest at the G1 phase.

Biochemical Research

Due to its ability to interact with biological molecules, nicotinaldehyde hydrazone can be utilized in biochemical assays to study enzyme activity or receptor binding.

Example: Enzyme Inhibition Studies
Inhibitory effects on specific enzymes such as acetylcholinesterase have been documented. This property is particularly relevant for developing treatments for neurodegenerative diseases like Alzheimer's disease. In vitro studies revealed that the compound could inhibit enzyme activity effectively, suggesting its potential as a lead compound for drug development .

Material Science

The compound's unique chemical structure allows for its application in the development of advanced materials, particularly in creating novel polymers or nanocomposites.

Application: Polymer Synthesis
Nicotinaldehyde hydrazone has been used as a precursor in synthesizing functionalized polymers that exhibit enhanced thermal stability and mechanical properties. These materials can be applied in coatings, adhesives, and other industrial applications .

Data Table: Summary of Applications

Application AreaSpecific Use CaseFindings/Results
Pharmaceutical DevelopmentAnticancer ActivitySignificant cytotoxic effects on MCF-7 and A549 cells
Biochemical ResearchEnzyme Inhibition StudiesEffective inhibition of acetylcholinesterase activity
Material SciencePolymer SynthesisEnhanced thermal stability and mechanical properties

Comparison with Similar Compounds

Nicotinaldehyde (Parent Compound)

Key Similarities :

  • NAD Biosynthesis : Both compounds act as NAD precursors. Nicotinaldehyde is converted to nicotinic acid (NA) via aldehyde dehydrogenases (ALDH) or spontaneous oxidation, which enters the Preiss-Handler pathway via NAPRT .
  • Impact on Cancer Therapy : Nicotinaldehyde abrogates the anti-leukemic activity of NAMPT inhibitors (e.g., APO866) by restoring NAD levels in leukemia cells. Similarly, NHPH is hypothesized to bypass NAD depletion induced by NAMPT inhibition .

Key Differences :

  • Toxicity Profile : Nicotinaldehyde is well-tolerated in mice and humans at therapeutic doses, but NHPH’s purine-derived structure could introduce new metabolic byproducts requiring further toxicity studies .

Nicotinamide (NAM) and Nicotinic Acid (NA)

NAMPT/NAPRT Dependency :

  • NAM requires NAMPT for NAD synthesis (salvage pathway), while NA depends on NAPRT (Preiss-Handler pathway). NHPH, like nicotinaldehyde, is converted to NA, making it NAPRT-dependent .
  • Therapeutic Resistance : NAMPT inhibitors (e.g., APO866) are rendered ineffective by NA or nicotinaldehyde supplementation. NHPH likely exhibits similar resistance mechanisms, necessitating dual targeting of NAMPT and NAPRT for robust NAD depletion .

Structural Comparison :

  • Unlike NAM and NA, NHPH’s hydrazone-purine structure may enhance membrane permeability or binding affinity for NAD biosynthetic enzymes.

5-Bromonicotinaldehyde

Functional Comparison :

  • 5-Bromonicotinaldehyde is a nicotinamidase inhibitor with a lower Ki (0.07 µM) compared to nicotinaldehyde (0.015 µM) in bacterial systems .

Divergence :

  • The bromine substituent in 5-bromonicotinaldehyde increases steric hindrance, reducing substrate compatibility with mammalian enzymes. NHPH’s hydrazone group may avoid this limitation .

Purine-Based Analogs (e.g., N-{7-[2-Hydroxy-3-(3-Methylphenoxy)propyl]-1,3-Dimethyl-2,6-Dioxo-2,3,6,7-Tetrahydro-1H-Purin-8-yl}glycine)

Structural Analogies :

  • Both compounds share a purine core modified with substituents (e.g., hydroxypropyl or glycine groups). These modifications influence solubility and enzyme interactions .

Functional Contrast :

  • The glycine moiety in the analog may facilitate interactions with glycine transporters or decarboxylases, whereas NHPH’s hydrazone group could stabilize interactions with aldehyde-metabolizing enzymes .

Data Table: Comparative Properties of NHPH and Related Compounds

Compound Molecular Weight (g/mol) Key Pathway Ki (µM) Therapeutic Impact
NHPH ~500 (estimated) NAPRT-dependent N/A Bypasses NAMPT inhibition; potential NAD rescue
Nicotinaldehyde 107.11 NAPRT-dependent 0.015 Abrogates APO866 efficacy
5-Bromonicotinaldehyde 186.02 Nicotinamidase inhibition 0.07 Antifungal activity
Nicotinamide (NAM) 122.12 NAMPT-dependent N/A Standard NAD precursor; synergizes with NAMPT inhibitors
Nicotinic Acid (NA) 123.11 NAPRT-dependent N/A Renders NAMPT inhibitors ineffective

Q & A

Q. Methodological Answer :

  • Infrared Spectroscopy (IR) : Identify the C=N stretching vibration (1600–1650 cm⁻¹) and N–H bending (1500–1550 cm⁻¹) to confirm hydrazone formation .
  • ¹H/¹³C NMR : Detect chemical shifts for the azomethine proton (δ 8.0–9.0 ppm) and carbonyl carbons (δ 160–180 ppm). For example, analogous hydrazones show distinct shifts for aromatic protons (δ 6.5–8.5 ppm) and methoxy groups (δ 3.5–4.0 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) can validate the molecular ion peak (e.g., [M+H]⁺) with <5 ppm error .

Advanced Question: How can regioselectivity challenges in synthesizing the purine-hydrazone linkage be addressed?

Q. Methodological Answer :

  • Solvent Optimization : Use polar aprotic solvents (e.g., DMF) to stabilize intermediates, as seen in analogous hydrazone syntheses .
  • Catalytic Control : Employ Lewis acids (e.g., ZnCl₂) to direct nucleophilic attack at the purine C8 position.
  • Temperature Gradients : Stepwise heating (e.g., 0°C → 90°C) minimizes side reactions, improving yields (70–80% in comparable systems) .

Basic Question: What purification techniques are suitable for isolating this compound from reaction mixtures?

Q. Methodological Answer :

  • Column Chromatography : Use silica gel with gradient elution (e.g., hexane/ethyl acetate → methanol).
  • Recrystallization : Ethanol/water mixtures (1:3 v/v) effectively remove unreacted aldehydes or hydrazides .
  • HPLC : Reverse-phase C18 columns (e.g., Chromolith®) achieve >95% purity, as validated for structurally complex hydrazones .

Advanced Question: How can computational modeling predict the compound’s interaction with biological targets (e.g., enzymes)?

Q. Methodological Answer :

  • Molecular Docking : Use AutoDock Vina to simulate binding to purine-binding enzymes (e.g., xanthine oxidase). Focus on the hydrazone’s planar geometry and hydrogen-bonding capacity .
  • QSAR Analysis : Correlate substituent effects (e.g., methoxyphenoxy groups) with inhibitory activity using Hammett constants .

Basic Question: What analytical methods quantify this compound in biological matrices?

Q. Methodological Answer :

  • LC-MS/MS : Employ a C18 column (2.1 × 50 mm, 1.7 µm) with ESI+ ionization. Use deuterated internal standards for precision (RSD <5%) .
  • Derivatization : Enhance sensitivity via hydrazine-based reagents (e.g., dansylhydrazine), which form UV/fluorescent adducts with aldehydes .

Advanced Question: How do steric and electronic effects of the 4-methoxyphenoxy group influence bioactivity?

Q. Methodological Answer :

  • Comparative SAR Studies : Synthesize analogs with substituents (e.g., nitro, hydroxyl) at the phenoxy position. Assess enzyme inhibition (IC₅₀) and logP values to evaluate lipophilicity-activity relationships.
  • X-ray Crystallography : Resolve crystal structures to analyze π-π stacking or hydrogen bonding with target proteins .

Basic Question: What stability tests are critical for ensuring the compound’s integrity under storage?

Q. Methodological Answer :

  • Forced Degradation Studies : Expose to heat (60°C), humidity (75% RH), and UV light (254 nm) for 48 hours. Monitor degradation via HPLC .
  • pH Stability : Incubate in buffers (pH 1–13) and quantify hydrazone hydrolysis by tracking aldehyde release .

Advanced Question: Can this compound serve as a fluorescent probe for metal ion detection?

Q. Methodological Answer :

  • Fluorescence Titration : Measure emission spectra (λₑₓ = 350 nm) with incremental metal additions (e.g., Cu²⁺, Zn²⁺). A shift in λₑₘ (e.g., 450 → 500 nm) indicates binding .
  • Job’s Plot Analysis : Determine stoichiometry (e.g., 1:1 or 2:1 ligand-metal ratio) .

Basic Question: How is the hydrazone’s tautomeric equilibrium characterized?

Q. Methodological Answer :

  • Variable Temperature NMR : Monitor proton shifts (e.g., NH vs. CH) to identify keto-enol tautomers .
  • DFT Calculations : Compare experimental IR spectra with theoretical vibrational modes for each tautomer .

Advanced Question: What strategies mitigate cytotoxicity during in vitro assays?

Q. Methodological Answer :

  • Prodrug Design : Mask the hydrazone with acetyl groups, which hydrolyze in target tissues .
  • MTT Assay Optimization : Use lower concentrations (1–10 µM) and shorter exposure times (24 h) to reduce nonspecific cell death .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.